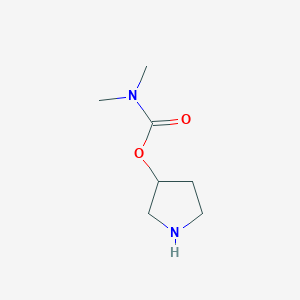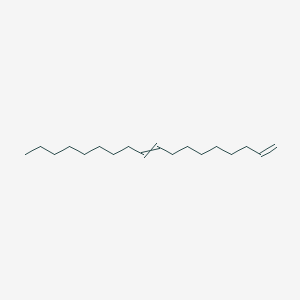![molecular formula C13H17ClN2O2 B1422803 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1178761-97-1](/img/structure/B1422803.png)
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Descripción general
Descripción
The compound “2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the hydroxyphenyl group suggests that it might have some biological activity, but without specific studies, it’s hard to predict the exact properties of this compound.
Aplicaciones Científicas De Investigación
DNA Binding and Staining Applications
Piperazine derivatives, such as Hoechst 33258 and its analogs, are known for their strong affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and plant chromosome analysis. This suggests that related compounds, including the one , could potentially be used in similar applications for DNA analysis and research (Issar & Kakkar, 2013).
Metabolism and Disposition in Medical Applications
Arylpiperazine derivatives have been noted for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This indicates the potential pharmacokinetic significance of similar compounds in the development of new therapeutics (Caccia, 2007).
Therapeutic Applications and Drug Design
Piperazine derivatives are significant in the rational design of drugs due to their presence in a variety of therapeutic agents, such as antipsychotics, antidepressants, anticancer, and anti-inflammatory drugs. The modification of substitution patterns on the piperazine nucleus can lead to significant differences in medicinal potential, suggesting that compounds like 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one might be explored for similar therapeutic applications (Rathi et al., 2016).
Applications in Tuberculosis Treatment
Piperazine-benzothiazinone derivatives, such as Macozinone, are being investigated for their efficacy in treating tuberculosis. This suggests that piperazine derivatives could be valuable in developing new treatments for bacterial infections, particularly those caused by Mycobacterium tuberculosis (Makarov & Mikušová, 2020).
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10(14)13(18)16-8-6-15(7-9-16)11-4-2-3-5-12(11)17/h2-5,10,17H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASSQITGUVWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)
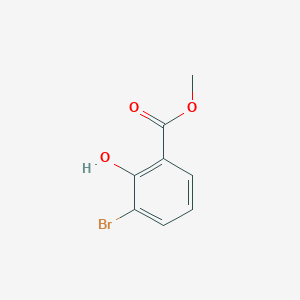
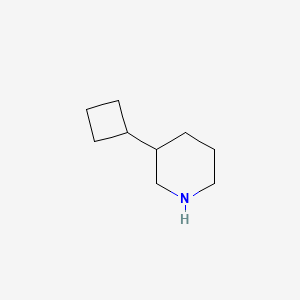
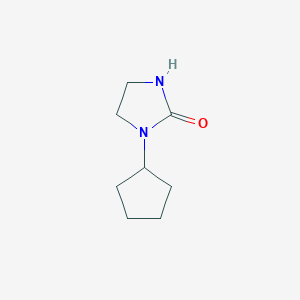


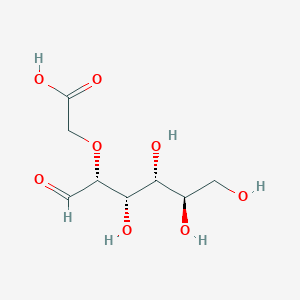

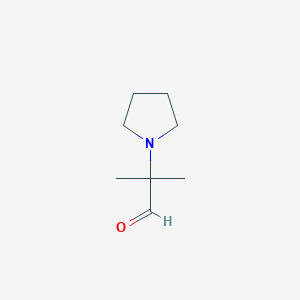
![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)
